3-(3-Bromophenyl)-4,5-dihydroisoxazole-5-carboxylic acid
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Overview
Description
3-(3-Bromophenyl)-4,5-dihydroisoxazole-5-carboxylic acid is a useful research compound. Its molecular formula is C10H8BrNO3 and its molecular weight is 270.082. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis and Rearrangement in Chemistry
Isoxazole and 4,5-dihydroisoxazole carboxylic acid derivatives, such as 3-(3-Bromophenyl)-4,5-dihydroisoxazole-5-carboxylic acid, are used in chemical synthesis and rearrangements. For example, Andrianov et al. (1991) explored the synthesis and rearrangement of isoxazole- and 4,5-dihydroisoxazole-3-carboxylic acid amidoximes, highlighting their potential in chemical transformations (Andrianov, Semenikhina, & Eremeev, 1991).
2. Heterocyclization Processes
Flores et al. (2009) investigated the heterocyclization of ω-Bromo-2-trichloroacetyl cycloalkanones to produce isoxazole derivatives. This research contributes to the understanding of the chemical behavior of brominated dihydroisoxazole compounds (Flores, Flores, Piovesan, Malavolta, & Martins, 2009).
3. Structural and Conformational Studies
The molecular structure and conformation of dihydroisoxazole derivatives, including compounds similar to this compound, have been a subject of study. Meneghetti and Artali (2008) provided insights into the molecular structures of dihydroisoxazolyl cyclopropane derivatives, which are key for understanding the physical and chemical properties of these compounds (Meneghetti & Artali, 2008).
4. Potential Biomedical Applications
Ryzhkova, Ryzhkov, and Elinson (2020) explored the electrochemical synthesis of a compound structurally similar to this compound, highlighting its potential for various biomedical applications, including the regulation of inflammatory diseases (Ryzhkova, Ryzhkov, & Elinson, 2020).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been known to interact with various biological targets .
Mode of Action
Compounds with similar structures have been known to undergo reactions such as oxidative addition and transmetalation .
Biochemical Pathways
Compounds with similar structures have been known to participate in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
A study on a similar compound revealed that it reached a maximum concentration (cmax) of 56865 ± 12214 ng/mL 100 ± 045 h after oral administration .
Result of Action
Compounds with similar structures have been known to exhibit various biological activities .
Action Environment
It’s worth noting that the success of similar compounds in reactions like suzuki–miyaura (sm) cross-coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
3-(3-Bromophenyl)-4,5-dihydroisoxazole-5-carboxylic acid plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with penicillin biosynthetic enzymes, thereby inhibiting their activity . The interaction between this compound and these enzymes is primarily through the bromophenyl group, which forms a stable complex with the active site of the enzyme, preventing substrate binding and subsequent catalysis. Additionally, the carboxylic acid group of the compound can form hydrogen bonds with amino acid residues in the enzyme’s active site, further stabilizing the inhibitory complex.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to inhibit glycolytic and mitochondrial metabolic pathways, leading to reduced cellular energy production . This inhibition is primarily mediated through the interaction of this compound with key enzymes in these pathways, such as hexokinase and pyruvate dehydrogenase. By inhibiting these enzymes, the compound can decrease the flux of metabolic intermediates through glycolysis and the tricarboxylic acid cycle, resulting in altered metabolite levels and reduced ATP production.
Properties
IUPAC Name |
3-(3-bromophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c11-7-3-1-2-6(4-7)8-5-9(10(13)14)15-12-8/h1-4,9H,5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLKIMIGZSEKTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC(=CC=C2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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